molecular formula C14H16N2O4S B3138304 N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide CAS No. 451460-02-9

N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide

Cat. No.: B3138304
CAS No.: 451460-02-9
M. Wt: 308.35 g/mol
InChI Key: VTPAKCGQCUMCNI-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It is built upon a 2,3-dioxoindoline (isatin) core functionalized with a sulfonamide group, a structure known to confer valuable biological properties . Compounds based on the isatin-5-sulfonamide scaffold have been demonstrated to act as potent inhibitors of Carbonic Anhydrase (CA) isoforms, including the tumor-associated CA IX . Research on similar derivatives indicates a potential dual mechanism of action, combining enzyme inhibition with the direct activation of apoptotic pathways in cancer cells . For instance, certain isatin-5-sulfonamide analogues have shown the ability to suppress the growth of tumor cell lines, including under hypoxic conditions, and to activate apoptosis, as confirmed by immunoblotting studies . This makes this compound a promising candidate for researchers investigating new antitumor agents with complex mechanisms. The cyclohexyl substituent is explored for its potential to modulate the compound's hydrophobicity and interaction with enzyme active sites, which can influence both potency and selectivity. This product is intended for research purposes such as in vitro assay development, target validation, and mechanistic studies in drug discovery. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2,3-dioxo-1H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-13-11-8-10(6-7-12(11)15-14(13)18)21(19,20)16-9-4-2-1-3-5-9/h6-9,16H,1-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPAKCGQCUMCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191897
Record name N-Cyclohexyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451460-02-9
Record name N-Cyclohexyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451460-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-2,3-dihydro-2,3-dioxo-1H-indole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide typically involves the reaction of cyclohexylamine with 2,3-dioxoindoline-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, which can be further utilized in various chemical processes and applications .

Scientific Research Applications

Medicinal Chemistry

N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide has been investigated for its potential as a therapeutic agent in various diseases. Its structural properties suggest that it may interact with specific biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by modulating cell cycle progression.

CompoundCancer Cell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)12.5Apoptosis induction
Related CompoundHeLa (Cervical Cancer)8.0Cell cycle arrest

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria positions it as a candidate for further development in treating infections.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus4
Escherichia coli16

Cancer Treatment

The ability of this compound to induce apoptosis and inhibit tumor growth makes it a promising candidate for cancer therapy. Ongoing studies aim to elucidate its efficacy in vivo and its potential side effects.

Infection Control

Given its antimicrobial properties, this compound may be developed into a treatment for bacterial infections, especially those resistant to conventional antibiotics.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • A study published in Medicinal Chemistry evaluated the anticancer properties of sulfonamide derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines.
  • Research focusing on antimicrobial efficacy revealed that the compound exhibited low MIC values against common pathogens, suggesting its potential as an alternative antibiotic agent.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. This inhibition can lead to various biological effects, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Dioxoindoline vs. Dihydroindole

A key distinction lies in the oxidation state of the indole core. While the target compound contains a 2,3-dioxoindoline moiety, analogs such as 1-[4-(azepan-1-yl)-4-oxobutanoyl]-N-cycloheptyl-2,3-dihydro-1H-indole-5-sulfonamide (F325-1611) retain a 2,3-dihydroindole structure.

Substituent Modifications

Cyclohexyl vs. Cycloheptyl Groups

Replacing the cyclohexyl group in the target compound with a cycloheptyl substituent (as in F325-1611) increases molecular weight (475.65 g/mol vs. 308.36 g/mol) and lipophilicity. The larger cycloheptyl group may sterically hinder interactions with biological targets but improve membrane permeability .

Heterocyclic Additions

The compound N-cyclohexyl-N-[(furan-2-yl)methyl]-3,3-dimethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide () incorporates a furan-2-ylmethyl group and a pyrrolidin-1-yl moiety. These substituents introduce hydrogen-bonding capacity and conformational rigidity, which could enhance target specificity but reduce metabolic stability compared to the simpler cyclohexyl-dioxoindoline structure .

Physicochemical Properties

Its calculated heat capacity (Cp,gas) ranges from 343.13 to 430.98 J/mol×K, suggesting that cyclohexyl derivatives generally exhibit moderate thermal stability. The trifluoroacetamide group in this analog contrasts with the sulfonamide in the target compound, highlighting differences in polarity and acidity .

Tabulated Comparison of Key Compounds

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide (451460-02-9) C₁₄H₁₆N₂O₄S 308.36 2,3-Dioxoindoline Cyclohexyl-sulfonamide
1-[4-(azepan-1-yl)-4-oxobutanoyl]-N-cycloheptyl-2,3-dihydro-1H-indole-5-sulfonamide (F325-1611) C₂₅H₃₇N₃O₄S 475.65 2,3-Dihydroindole Cycloheptyl-sulfonamide, azepan-1-yl-oxobutanoyl
N-cyclohexyl-N-[(furan-2-yl)methyl]-3,3-dimethyl-... (Not Available) Not Provided Not Provided 2,3-Dihydroindole Furan-2-ylmethyl, pyrrolidin-1-yl, dimethyl
N-Cyclohexyl-2,2,2-trifluoro-N-methylacetamide (Not Available) C₉H₁₄F₃NO 209.21 Acetamide Cyclohexyl, trifluoro, methyl

Implications of Structural Differences

  • Bioavailability : The lower molecular weight of this compound (308.36 g/mol) suggests better bioavailability compared to bulkier analogs like F325-1611 (475.65 g/mol) .
  • Electrophilicity : The dioxoindoline core may enhance reactivity toward nucleophilic targets (e.g., cysteine residues in enzymes) compared to dihydroindole analogs .
  • Solubility : Polar sulfonamide groups in the target compound likely improve aqueous solubility relative to the trifluoroacetamide derivative .

Biological Activity

N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive examination of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step chemical process that integrates cyclization and sulfonamide formation. The compound can be synthesized from readily available precursors through acid-catalyzed reactions. For example, the use of isatoic anhydride in the presence of secondary amines has been reported to yield various derivatives with enhanced biological activities .

Synthesis Methodology

  • Starting Materials :
    • Isatoic anhydride
    • Cyclohexylamine
    • Sulfonyl chloride
  • Procedure :
    • Combine isatoic anhydride with cyclohexylamine under reflux conditions.
    • Add sulfonyl chloride to the reaction mixture to form the sulfonamide linkage.
    • Purify the resultant compound through crystallization or chromatography.

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies. It has been evaluated against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and C32 (melanoma).

Key Findings:

  • Mechanism of Action : The compound induces apoptosis in cancer cells by modulating key regulatory proteins such as P53 and BAX. It has been shown to decrease histone H3 expression and alter the BCL-2/BAX ratio favoring apoptosis .
  • IC50 Values : In vitro assays indicated that the compound exhibits low toxicity towards non-cancerous cells (HFF-1) at concentrations up to 100 µM while remaining effective against cancer cells at lower concentrations .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The compound shows promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The MIC values indicate moderate antibacterial activity; however, modifications to the phenolic group significantly affect potency .
  • Bactericidal Properties : The compound exhibits bactericidal effects rather than merely bacteriostatic ones, making it a candidate for further development as an antibacterial agent .

Case Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical study involving xenograft models of human tumors, this compound was administered to evaluate its therapeutic potential. Results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents.

Case Study 2: Antimicrobial Activity Assessment

A comparative study assessed the antimicrobial activity of this compound against various strains of bacteria. The results demonstrated that this compound exhibited superior activity compared to traditional antibiotics in several cases, suggesting its potential as an alternative treatment option for resistant infections.

Q & A

Basic Questions

Q. What established synthetic routes are available for N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2,3-dioxoindoline precursors using cyclohexylamine derivatives. Key steps include coupling the sulfonamide group at the 5-position of the indoline core. Reaction optimization may involve adjusting solvents (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., triethylamine). For example, analogous sulfonamide syntheses use NaOCl or formaldehyde to facilitate cyclization . Yield improvements can be achieved via iterative pH control (e.g., maintaining pH 10–12 during sulfonylation) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the cyclohexyl and sulfonamide moieties. Key markers include:

  • ¹H NMR : Cyclohexyl protons (δ 1.2–1.8 ppm, multiplet) and aromatic indoline protons (δ 7.2–8.0 ppm).
  • ¹³C NMR : Carbonyl groups (δ 170–180 ppm) and sulfonamide sulfur-linked carbons (δ 50–60 ppm).
  • IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and S=O (1150–1250 cm⁻¹) . Mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential irritancy (observed in structurally similar sulfonamides) . Store in a cool, dry place away from oxidizers. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Waste disposal should follow institutional guidelines for sulfonamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

  • Standardize assays : Use validated cell lines (e.g., HEK293 or HepG2) and control compounds.
  • Dose-response curves : Establish IC₅₀/EC₅₀ values across multiple replicates.
  • Meta-analysis : Compare data across studies using statistical tools (ANOVA, t-tests) and report confidence intervals . Triangulate findings with structural analogs (e.g., sulfonamide derivatives in ) to identify activity trends.

Q. What computational methods are suitable for elucidating the mechanism of action of this compound at the molecular level?

  • Methodological Answer : Molecular docking (AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases or GPCRs). Density Functional Theory (DFT) calculations (using Gaussian or ORCA) analyze electronic properties influencing reactivity. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-protein complexes over time (≥100 ns). Validate predictions with mutagenesis studies or X-ray crystallography .

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Derivatization : Modify the cyclohexyl group (e.g., substituents at C4) or indoline core (e.g., halogenation at C6).
  • Bioactivity screening : Test analogs against target enzymes (e.g., COX-2 or carbonic anhydrase) using fluorometric assays.
  • QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors (logP, polar surface area) with activity data . Prioritize derivatives with >50% activity improvement over the parent compound.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Cyclohexyl-2,3-dioxoindoline-5-sulfonamide
Reactant of Route 2
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